molecular formula C13H16N2O B1315506 3-(Piperidin-4-yl)indolin-2-one CAS No. 72831-89-1

3-(Piperidin-4-yl)indolin-2-one

Cat. No. B1315506
CAS RN: 72831-89-1
M. Wt: 216.28 g/mol
InChI Key: AQEMSEIARDSIFX-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)indolin-2-one is a compound with the molecular formula C13H16N2O . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .


Synthesis Analysis

The synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of 3-substituted-indolin-2-one derivatives through regioselective multi-component azomethine dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)indolin-2-one consists of a piperidine ring attached to an indolin-2-one moiety . The compound has a molecular weight of 216.28 Da .


Physical And Chemical Properties Analysis

3-(Piperidin-4-yl)indolin-2-one is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

1. Anti-Inflammatory Agents

  • Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
  • Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
  • Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

1. Anti-Inflammatory Agents

  • Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
  • Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
  • Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

1. Anti-Inflammatory Agents

  • Application Summary : 3-substituted-indolin-2-one derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have been studied for their potential as potent anti-inflammatory agents .
  • Methods of Application : The anti-inflammatory activity of 3-substituted-indolin-2-one derivatives was measured using the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
  • Results : Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

Safety And Hazards

The compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection .

Future Directions

Indole derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . One study suggested that a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, possesses excellent anti-inflammatory activity and can be considered for future research .

properties

IUPAC Name

3-piperidin-4-yl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEMSEIARDSIFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517855
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)indolin-2-one

CAS RN

72831-89-1
Record name 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 16 g of the product of Step A, 150 ml of acetic acid and 2 g of 10% palladized carbon was saturated with hydrogen at 50° C. for 2 hours and after the reaction was finished, the mixture was filtered. The filtrate was evaporated to dryness and the residue was taken up in water. The mixture was made alkaline with concentrated sodium hydroxide solution and was extracted 4 times with 100 ml of methylene chloride. The combined organic phases were washed with a little water, dried and evaporated to dryness to obtain 9.5 g of 1,3-dihydro-3-(piperidin-4-yl)-2H-indol-2-one melting at ≃80° C.
Name
product
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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